[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine
Description
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]ethylamine is a heterocyclic amine derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 3. The ethylamine moiety is attached via a methylene bridge at position 4 of the pyrazole ring.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H16ClN3 |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-4-9-5-8-6-10-11(3)7(8)2;/h6,9H,4-5H2,1-3H3;1H |
InChI Key |
MEMYPEJQAYBQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(N(N=C1)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Potassium Carbonate-Mediated Alkylation
In one protocol, the pyrazole intermediate reacts with an ethylamine derivative under basic conditions. A representative procedure includes:
- Reagents : Potassium carbonate (K₂CO₃) as a base, acetonitrile as solvent.
- Conditions : Reaction at 85°C under an inert argon atmosphere.
- Yield : 59% after purification via silica gel chromatography.
Mechanism : The reaction likely proceeds via deprotonation of the ethylamine, followed by nucleophilic attack on the pyrazole’s electrophilic carbon at the 4-position.
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 85°C |
| Catalyst/Base | K₂CO₃ |
| Reaction Time | Overnight |
| Purification Method | Silica gel chromatography |
Reductive Amination
Reductive amination offers an efficient route to form the ethylamine side chain by reducing an imine intermediate. This method is particularly effective when the pyrazole core has a ketone or aldehyde functional group.
Sodium Borohydride (NaBH₄)-Catalyzed Reduction
A high-yield method involves reducing a Schiff base formed between the pyrazole and ethylamine. Key steps include:
- Reagents : Sodium borohydride (NaBH₄), sodium acetate (NaOAc), acetic acid (HOAc) in methanol.
- Conditions : Reaction initiated at 0°C, then allowed to warm to room temperature.
- Yield : 63% after extraction and purification.
Mechanism : NaBH₄ selectively reduces the imine to a secondary amine, while NaOAc and HOAc stabilize the reaction environment.
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 0°C → RT |
| Reducing Agent | NaBH₄ |
| Acid/Base | HOAc/NaOAc |
| Reaction Time | 1 hour |
Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is employed for reductive transformations of nitriles or esters to amines. This method is less common due to lower yields but remains viable for specific intermediates.
Reduction of a Nitrile Intermediate
In a reported procedure:
- Reagents : LiAlH₄ in tetrahydrofuran (THF).
- Conditions : Reaction at 0°C, followed by reflux for 1 hour.
- Yield : 31% after evaporation and purification.
Mechanism : LiAlH₄ reduces a nitrile group to a primary amine, though steric hindrance from the pyrazole’s methyl groups may limit efficiency.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → Reflux |
| Reducing Agent | LiAlH₄ |
| Reaction Time | 1 hour |
The choice of method depends on intermediates, reagent availability, and desired yield. Below is a summary of the most effective approaches:
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Alkylation (K₂CO₃) | 59% | High purity, scalable | Requires inert atmosphere |
| Reductive Amination | 63% | Simple workup, high efficiency | Sensitivity to NaBH₄ quenching |
| LiAlH₄ Reduction | 31% | Direct route from nitriles | Low yield, hazardous reagent |
| Mannich Reaction | ~50%* | Cost-effective, one-pot synthesis | Unproven for this compound |
*Estimated based on analogous systems.
Key Challenges and Optimizations
- Regioselectivity : The pyrazole’s 4-position is sterically hindered, necessitating strong bases or prolonged reaction times.
- Purification : Silica gel chromatography is critical to isolate the product from byproducts.
- Safety : LiAlH₄ and NaBH₄ require careful handling due to exothermic reactions and flammability.
Chemical Reactions Analysis
Types of Reactions
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine is being explored for its potential as a therapeutic agent. The pyrazole component is known for its various biological activities, including:
- Anti-inflammatory : Studies have indicated that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
- Antimicrobial : Research shows that compounds with pyrazole rings exhibit significant antimicrobial properties against various pathogens.
- Anticancer : The compound's ability to interact with cellular targets positions it as a potential anticancer agent, particularly in the development of drugs targeting specific cancer types .
Organic Synthesis
In organic synthesis, this compound serves as a building block for creating more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways. For example:
- Synthesis of Heterocycles : The compound can be utilized in the synthesis of novel heterocycles that may possess unique properties or activities.
- Catalytic Applications : Research has demonstrated its use in catalytic reactions, enhancing the efficiency of chemical transformations .
Biological Research
The biological implications of this compound are significant:
- Mechanism of Action : The compound's interaction with metal ions and biological membranes influences enzymatic activity and cellular signaling pathways. This interaction can modulate biochemical pathways crucial for various physiological processes.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of pyrazole derivatives in inhibiting bacterial growth. Results showed that derivatives similar to this compound exhibited promising results against Gram-positive and Gram-negative bacteria .
- Cancer Research : In vitro studies indicated that the compound could induce apoptosis in cancer cells through specific signaling pathways, suggesting its potential as an anticancer drug candidate .
Industrial Applications
In the industrial sector, this compound finds applications in:
Mechanism of Action
The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ primarily in the substituents attached to the pyrazole core and the amine group. Key examples include:
*Calculated based on standard atomic weights.
Key Differences and Implications
Substituent Effects on Bioactivity: The ethylamine group in the target compound provides moderate hydrophobicity compared to the bulkier isobutylamine in , which may influence membrane permeability and receptor binding.
Hydrogen-Bonding and Crystallography :
- The pyrazole core and amine groups facilitate hydrogen bonding, critical for crystal packing and molecular recognition . For example, the dimethylaniline derivative’s extended aromatic system may form stronger intermolecular interactions compared to the simpler ethylamine variant.
Synthetic Accessibility :
Biological Activity
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]ethylamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a unique substitution pattern with a dimethyl group at positions 1 and 5 of the pyrazole ring and an ethylamine side chain. This structure enhances its potential interactions with various biological targets, including enzymes and receptors.
- Molecular Formula : CHN
- Molecular Weight : Approximately 153.22 g/mol
- Structure : The compound consists of a five-membered pyrazole ring with two nitrogen atoms and an ethylamine group, contributing to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with proteins, modulating their activity. The ethylamine side chain enhances binding affinity, making it a promising candidate for drug development.
Antimicrobial Properties
Studies indicate that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 75 to 125 µg/mL .
- Fungal Activity : Research highlights its antifungal properties, particularly against Candida albicans and Aspergillus niger.
Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. This compound has been evaluated in various cancer cell lines:
- Mechanism : It inhibits key signaling pathways involved in tumor growth, notably affecting BRAF(V600E) and EGFR pathways .
- Case Studies : In vitro studies have demonstrated cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects:
- Inhibition of Inflammatory Mediators : It reduces the production of pro-inflammatory cytokines in cell cultures, indicating its potential for treating inflammatory diseases.
Research Findings
Case Studies
- Antibacterial Study : A study conducted on various pyrazole derivatives indicated that this compound exhibited notable antibacterial activity against E. coli and Pseudomonas aeruginosa, making it a candidate for further development as an antimicrobial agent.
- Anticancer Research : In a comparative analysis involving doxorubicin, this compound demonstrated synergistic effects when combined with standard chemotherapy agents, enhancing cytotoxicity against resistant cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of pyrazole derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized using chloroacetyl chloride and 1,5-dimethylpyrazole in dichloromethane with triethylamine as a base . Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temperature vs. reflux), and stoichiometry of reagents should be systematically varied. Reaction progress can be monitored via TLC or HPLC, and intermediates characterized by -NMR to confirm regioselectivity and purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- FTIR : Confirm functional groups (e.g., NH stretching at ~3300 cm, C-N vibrations in pyrazole rings at ~1500 cm) .
- NMR : - and -NMR to verify methyl group environments (e.g., 1,5-dimethyl substitution) and ethylamine chain connectivity .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and rule out by-products .
- Elemental Analysis : Validate empirical formula compliance (<±0.3% deviation) .
Advanced Research Questions
Q. What computational strategies can resolve contradictions in reaction mechanisms for pyrazole-ethylamine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model reaction pathways, such as nucleophilic attack or intermediate stabilization. For example, studies on methyl benzoate aminolysis revealed tetrahedral intermediate stability as a key factor in reaction efficiency . Apply solvent-phase calculations (e.g., PCM model) to account for solvation effects. Compare computed activation energies with experimental kinetic data to validate mechanistic hypotheses .
Q. How do hydrogen-bonding patterns in this compound crystals influence supramolecular assembly?
- Methodological Answer : Use single-crystal X-ray diffraction (SHELXL refinement) to determine intermolecular interactions. Graph-set analysis (e.g., Etter’s formalism) identifies recurring motifs like hydrogen-bonded dimers or chains. For example, pyrazole N-H donors often form bonds with carbonyl acceptors in related structures . Pair crystallographic data with Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer : Screen crystallization solvents (e.g., ethanol/water mixtures) to balance solubility and nucleation rates. For hygroscopic compounds, use inert-atmosphere techniques. If twinning occurs, employ SHELXD for structure solution and refine using TWIN commands in SHELXL . For low-resolution data, apply restraints to bond lengths/angles based on similar structures (e.g., 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one, which has defined C-C bond lengths of ~1.50 Å) .
Q. How do structural modifications to this compound affect biological activity in enzyme inhibition studies?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., fluorinated ethylamine chains or bulkier pyrazole groups). Test inhibitory potency against target enzymes (e.g., kinases) via fluorescence-based assays. Molecular docking (AutoDock Vina) can predict binding modes, while MD simulations (AMBER) assess stability of ligand-enzyme complexes over time . Correlate steric/electronic parameters (Hammett σ values, logP) with IC data to derive SAR trends .
Data Contradiction and Validation
Q. How can researchers address discrepancies in reported synthetic yields for pyrazole-ethylamine derivatives?
- Methodological Answer : Replicate procedures under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use -NMR to quantify unreacted starting materials. If yields vary >10%, conduct sensitivity analysis on variables like catalyst loading (e.g., triethylamine vs. DBU) or reaction time . Cross-validate with independent synthetic routes (e.g., reductive amination of pyrazole aldehydes) .
Q. What analytical methods confirm the absence of regioisomeric by-products in this compound synthesis?
- Methodological Answer : Employ --HSQC NMR to resolve overlapping signals from regioisomers. For example, 1,3- vs. 1,5-dimethylpyrazole derivatives exhibit distinct shifts for methyl groups (e.g., δ 10–12 ppm vs. 8–9 ppm) . High-resolution mass spectrometry (HRMS) can detect isotopic patterns inconsistent with the target compound. PXRD can also distinguish crystalline phases of isomers .
Comparative and Derivative Studies
Q. How do the physicochemical properties of this compound compare to its fluorinated analogs?
- Methodological Answer : Measure logP (shake-flask method) and pKa (potentiometric titration) to assess lipophilicity and basicity. Fluorinated analogs (e.g., [(2,5-difluorophenyl)methyl] derivatives) typically exhibit higher logP (by ~0.5–1.0) and altered solubility profiles . Thermogravimetric analysis (TGA) can compare thermal stability, with fluorinated compounds often showing higher decomposition temperatures .
Q. What role does the ethylamine moiety play in the supramolecular assembly of this compound compared to bulkier amines?
- Methodological Answer :
Replace the ethylamine group with cyclic amines (e.g., piperidine) or arylalkylamines. Analyze crystal packing via X-ray diffraction: Ethylamine’s flexibility often leads to varied H-bonding networks, while bulkier groups may enforce rigid, layered structures . Pair with lattice energy calculations (DMAfit) to quantify packing efficiency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
